3-Iodo-1-methyl-1H-indole-2-carboxylic acid
Description
Properties
CAS No. |
167631-59-6 |
|---|---|
Molecular Formula |
C10H8INO2 |
Molecular Weight |
301.08 g/mol |
IUPAC Name |
3-iodo-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C10H8INO2/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
MVKZEMKDJLLFEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)O)I |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Mechanistic Insights
The BF₃·Et₂O complex activates NIS by polarizing the I–N bond, facilitating electrophilic attack. The ester group at position 2 directs iodination to position 3 via resonance and inductive effects, achieving >80% regioselectivity.
Yield and Purification
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from chloroform/isopropyl ether.
Deprotection of Methyl Ester
The final step involves hydrolyzing the methyl ester to regenerate the carboxylic acid:
Alternative Synthetic Routes
Friedel-Crafts Iodination
While less common, Friedel-Crafts acylation followed by iodination has been explored:
-
Step 1 : Introduce a ketone at position 3 using acetyl chloride and AlCl₃.
-
Step 2 : Reduce the ketone to a methylene group (NaBH₄, 70% yield).
-
Step 3 : Iodinate via radical pathways (I₂, CuI, 50–60% yield).
This route is less efficient due to multiple intermediates and lower overall yields.
Metal-Catalyzed C–H Activation
Emerging methods employ palladium catalysts for direct C–H iodination:
Analytical Characterization
Successful synthesis is confirmed via:
-
Melting Point : 255–260°C (decomposition observed above 260°C).
-
HPLC Purity : ≥98% (C18 column, acetonitrile/water mobile phase).
-
NMR :
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the 3-position is highly reactive and undergoes substitution with nucleophiles. Key observations from research include:
-
Reagents and Conditions : Organometallic reagents (Grignard reagents), amines, thiols, or alkoxides under conditions ranging from room temperature to reflux.
-
Base Sensitivity : Substitution reactions with nucleophiles like 4-methylthiophenol show improved selectivity when using Cs₂CO₃ over K₂CO₃, reducing reduction byproducts .
-
Product Diversity : Substitution yields derivatives with varied functional groups (e.g., alkyl, aryl, thioether) at the 3-position while retaining the carboxylic acid group.
Table 1: Substitution Reaction Examples
| Nucleophile | Reagent/Conditions | Major Product |
|---|---|---|
| Alkyl Grignard | THF, room temperature | 3-Alkyl-1-methyl-1H-indole-2-carboxylic acid |
| Amine | Cs₂CO₃, DMF, reflux | 3-Amino-1-methyl-1H-indole-2-carboxylic acid |
| Thiolate | Cs₂CO₃, reflux | 3-Thioether-1-methyl-1H-indole-2-carboxylic acid |
Oxidation and Reduction Reactions
The indole ring and iodine atom can undergo oxidation or reduction:
-
Oxidation : Reagents like KMnO₄ or CrO₃ oxidize the indole ring to form quinoline derivatives, while the iodine may remain intact.
-
Reduction : LiAlH₄ or NaBH₄ removes the iodine atom, yielding 1-methyl-1H-indole-2-carboxylic acid. The carboxylic acid group may decarboxylate under harsh conditions.
Table 2: Oxidation/Reduction Outcomes
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄, acidic medium | Oxidized indole derivatives |
| Reduction | LiAlH₄, anhydrous solvent | 1-Methyl-1H-indole-2-carboxylic acid |
Coupling Reactions
The iodine atom enables cross-coupling reactions for functionalization:
-
Suzuki Coupling : Pd catalysts and boronic acids form aryl or alkyl derivatives at the 3-position.
-
Sonogashira Coupling : Alkyne insertion at the 3-position to create extended conjugated systems.
Table 3: Coupling Reaction Parameters
| Reaction Type | Catalyst/Conditions | Product |
|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, reflux | 3-Aryl-1-methyl-1H-indole-2-carboxylic acid |
| Sonogashira | PdCl₂(dppf), CuI, reflux | 3-Alkynyl-1-methyl-1H-indole-2-carboxylic acid |
Carboxylic Acid Group Reactions
The carboxylic acid at the 2-position participates in:
-
Esterification : Reaction with alcohols (e.g., MeOH) using acid catalysts (H₂SO₄) to form esters.
-
Amide Formation : Conversion to acid chlorides (e.g., SOCl₂) followed by reaction with amines.
-
Decarboxylation : Loss of CO₂ under high-temperature conditions (e.g., pyrolysis), yielding 1-methyl-1H-indole derivatives.
Table 4: Carboxylic Acid Transformations
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | 1-Methyl-1H-indole-2-carboxylate ester |
| Decarboxylation | Heat (>200°C) | 1-Methyl-1H-indole |
Comparison with Analogues
The compound’s unique features (iodine at 3, methyl at 1, carboxylic acid at 2) differentiate its reactivity:
-
Steric Effects : The methyl group at 1 may hinder substitution compared to unsubstituted analogues.
-
Electronic Effects : The carboxylic acid group enhances electron-deficiency at the 3-position, promoting nucleophilic attack.
Table 5: Reactivity Comparison
| Analogue | Key Difference | Reactivity Impact |
|---|---|---|
| 3-Iodoindole | No carboxylic acid | Reduced electron-deficiency |
| 3-Bromo-... | Bromine instead of iodine | Slower substitution kinetics |
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 3-Iodo-1-methyl-1H-indole-2-carboxylic acid is in the development of pharmaceutical agents. The compound has been identified as a potential lead in the synthesis of drugs targeting various diseases, including neurological disorders and viral infections.
Key Findings:
- Antiviral Activity: Derivatives of indole-2-carboxylic acids, including this compound, have shown promise as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. The compound's ability to chelate metal ions enhances its inhibitory effect .
- Neurotropic Alphaviruses: Research has indicated that indole derivatives can inhibit the replication of neurotropic alphaviruses, which are responsible for severe neurological diseases .
Biochemical Research
In biochemical studies, this compound serves as a crucial intermediate for investigating enzyme inhibition and receptor interactions.
Applications:
- Enzyme Inhibition Studies: The compound is utilized to explore mechanisms of enzyme inhibition, providing insights into cellular functions and potential drug interactions .
- Receptor Binding Analysis: Studies involving receptor binding have demonstrated the compound's role in elucidating cellular signaling pathways.
Material Science
The incorporation of this compound into polymer formulations has been explored to enhance material properties.
Benefits:
- Mechanical Properties: The compound contributes to improved mechanical strength and thermal stability in various polymer applications .
Natural Product Synthesis
Researchers leverage this compound in synthesizing indole derivatives that are vital for creating natural products with medicinal properties.
Synthesis Insights:
- The compound can be modified to produce various bioactive natural products, enhancing its utility in drug discovery .
Data Table: Comparative Analysis of Indole Derivatives
| Compound Name | Structure Features | Unique Properties | Applications |
|---|---|---|---|
| This compound | Methyl group at position 1 | Potential antiviral activity | Antiviral agents, enzyme inhibitors |
| 5-Iodoindole-2-carboxylic acid | Iodine at position 5 | Different reactivity | Antimicrobial agents |
| Indole-2-carboxylic acid | No halogen substitution | Parent compound for derivatives | Base for synthesis of bioactive compounds |
Case Study 1: Antiviral Activity against HIV
A study demonstrated that derivatives of indole-2-carboxylic acids effectively inhibited the strand transfer activity of HIV-1 integrase. The most potent derivative exhibited an IC50 value of 0.13 μM, indicating strong antiviral potential .
Case Study 2: Neurotropic Alphavirus Inhibition
Research highlighted the effectiveness of indole derivatives in inhibiting neurotropic alphaviruses, showcasing their potential as therapeutic agents against viral infections that affect the central nervous system .
Mechanism of Action
The mechanism of action of 3-Iodo-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Stability: Halogenation: The iodine substituent in the target compound may enhance electrophilic substitution reactivity compared to non-halogenated analogs like 3-Methyl-1H-indole-2-carboxylic acid . However, steric hindrance from the bulky iodine atom could reduce solubility in polar solvents. Electron-Withdrawing Groups: The carboxylic acid at C2 in all analogs increases acidity (pKa ~4–5), facilitating salt formation or coordination chemistry.
Spectroscopic Distinctions :
- IR Spectroscopy : Carboxylic acid C=O stretches appear near 1680–1700 cm⁻¹ across analogs (e.g., 1683 cm⁻¹ in 3c ).
- ¹H NMR : Methyl groups at N1 resonate near δ 3.8–4.0, while aromatic protons vary based on substitution patterns (e.g., δ 7.10–7.06 in 3c for methoxy-substituted indoles) .
Safety and Handling :
- Chlorinated analogs like 7-Chloro-3-methyl-1H-indole-2-carboxylic acid are classified as irritants, suggesting halogenated indoles may require stringent safety protocols .
Biological Activity
3-Iodo-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This compound's structure, characterized by an iodine atom at the 3-position and a methyl group at the 1-position of the indole ring, contributes to its unique chemical properties and biological interactions.
The molecular formula of this compound is , with a molecular weight of approximately 329.13 g/mol. The presence of the iodine atom and carboxylic acid functional group enhances its reactivity and potential for biological activity.
Biological Activity Overview
Research indicates that derivatives of indole-2-carboxylic acids, including this compound, show promise as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. The ability to chelate metal ions in the active site of integrase significantly enhances its inhibitory effect, making it a candidate for further development as an antiviral agent .
The mechanism through which this compound exerts its biological activity involves:
- Chelation of Metal Ions : The compound's structure allows it to chelate magnesium ions within the active site of HIV-1 integrase, disrupting the enzyme's function.
- Binding Affinity : Binding mode analysis has shown that the indole core and carboxyl group interact favorably with the integrase, enhancing the compound's inhibitory effects .
Case Study 1: HIV Integrase Inhibition
A study evaluated various indole derivatives for their ability to inhibit HIV-1 integrase. The results highlighted that compounds similar to this compound exhibited IC50 values ranging from 12.41 μM to 0.13 μM, indicating significant antiviral activity. Notably, structural modifications at positions C2 and C3 improved inhibitory activity .
| Compound | IC50 (μM) | Structural Features |
|---|---|---|
| This compound | TBD | Methyl at C1, Iodine at C3 |
| Derivative A | 0.13 | Long chain at C3 |
| Derivative B | 12.41 | Halogenated aniline at C6 |
Case Study 2: Structure–Activity Relationship (SAR)
Further investigations into the structure–activity relationship revealed that introducing halogenated groups at specific positions significantly enhanced biological activity. For instance, derivatives with long chains or halogen substitutions showed improved interactions with integrase, leading to higher potency against HIV .
Q & A
Q. What analytical standards are suitable for quantifying trace impurities in HPLC analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
